Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro-
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Overview
Description
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro-: is a coordination complex of platinum with the molecular formula C18H14Cl2N2O4Pt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- typically involves the reaction of platinum salts with 3-amino-2H-1-benzopyran-2-one ligands. The reaction is carried out in a suitable solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as thiocyanate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use reagents like potassium thiocyanate or sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiocyanate yield Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S)- .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes .
Biology: In biological research, it is studied for its potential interactions with biomolecules, including proteins and nucleic acids .
Medicine: The compound is being investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation .
Industry: In the industrial sector, it is used in the development of advanced materials and as a component in certain types of sensors .
Mechanism of Action
The mechanism by which Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- exerts its effects involves the coordination of the platinum center with target molecules. This coordination can lead to the formation of stable complexes that alter the function of the target molecules. In the case of its potential use in cancer therapy, the compound interacts with DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes .
Comparison with Similar Compounds
- Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S)-
- Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)diiodo-
Comparison: Compared to similar compounds, Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- is unique due to its specific ligand coordination and the resulting chemical properties. The dichloro ligands provide distinct reactivity and stability compared to other ligands such as thiocyanate or diiodo .
Properties
Molecular Formula |
C18H12Cl2N2O4Pt |
---|---|
Molecular Weight |
586.3 g/mol |
IUPAC Name |
dichloroplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2ClH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
LYHVOBRYLPEDGT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Cl[Pt+2]Cl |
Origin of Product |
United States |
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